molecular formula C15H18O3 B3750044 4-methyl-7-(pentyloxy)-2H-chromen-2-one

4-methyl-7-(pentyloxy)-2H-chromen-2-one

Cat. No. B3750044
M. Wt: 246.30 g/mol
InChI Key: KXVYRJHHMYXGEP-UHFFFAOYSA-N
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Description

Coumarins are an important class of heterocyclic compounds found in green plants and exhibit a broad spectrum of pharmacological activities . They are used as lead compounds for designing new potent analogs . Some of the commercially available drugs that contain the coumarin moiety include warfarin, acenocoumarol, carbochromen, and antibiotics such as novobiocin, clorobiocin, and coumermycin A1 .


Synthesis Analysis

The synthetic methodology for the palladium catalyzed Buchwald cross-coupling reaction of 4-methyl-7-nonafluorobutylsulfonyloxy coumarins with different aromatic amines and pyridones has been reported . Treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine afforded novel 8-substituted-7-hydroxy coumarin derivatives .


Chemical Reactions Analysis

The chemical syntheses of 4-methyl-7-hydroxycoumarin and its 8-formyl derivative were carried out using Pechmann’s condensation followed by Duffs reaction . Treatment of the 8-formyl derivative with nine different N,N-di substituted cyanoacetamides in the presence of piperidine afforded the corresponding nine new 8-substituted-4-methyl-7-hydroxycoumarin derivatives .

Mechanism of Action

Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase, and it can reverse resistance to some anticancer drugs .

Future Directions

The investigation of coumarin derivatives for their applicability as drugs has attracted medicinal chemists for many decades . The development of new coumarin derivatives with higher binding affinity could lead to more potent inhibitors .

properties

IUPAC Name

4-methyl-7-pentoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-3-4-5-8-17-12-6-7-13-11(2)9-15(16)18-14(13)10-12/h6-7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVYRJHHMYXGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-7-(pentyloxy)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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